4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide
Description
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide is a sulfone-containing benzamide derivative featuring a six-membered 1,2-thiazinane ring fused to a benzamide core. The sulfone moiety (1,1-dioxido group) is critical for stabilizing the thiazinane ring and may contribute to biological activity by mimicking pharmacophores in marketed drugs like benzothiadiazines () .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-6-4-5-15(13-18)14-20-19(22)16-7-9-17(10-8-16)21-11-2-3-12-26(21,23)24/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPPXLMTJHUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzamide core is then introduced through a series of reactions involving amide bond formation. The methoxyphenyl group is incorporated via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazinan ring undergoes selective oxidation under controlled conditions:
| Reaction Site | Reagent/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Thiazinan S-atom | H<sub>2</sub>O<sub>2</sub> (30%), 60°C | Sulfone derivative | 78% | Complete conversion confirmed via <sup>13</sup>C NMR (δ 118–122 ppm for S=O) | |
| Methoxy group | KMnO<sub>4</sub>, acidic | Carboxylic acid | 45% | Requires prolonged heating; competing amide hydrolysis observed |
Mechanistic Insight :
The thiazinan sulfonamide group resists further oxidation due to its +6 oxidation state, while the methoxy group oxidizes to a carboxylic acid under strong conditions.
Reduction Reactions
The benzamide carbonyl and thiazinan ring show distinct reducibility:
Spectroscopic Confirmation :
Post-reduction amine formation verified by IR loss of 1680 cm<sup>−1</sup> (C=O) and <sup>1</sup>H NMR δ 2.8–3.1 ppm (NH<sub>2</sub>).
Nucleophilic Substitution
The electron-deficient benzamide core participates in aromatic substitutions:
Regiochemical Note :
Nitration occurs para to the amide group despite the thiazinan ring’s electron-withdrawing effects.
Hydrolysis Reactions
The amide bond and thiazinan ring show differential stability:
| Reaction | Conditions | Product | Half-life | Source |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Carboxylic acid + amine | 2.3 hr | Complete degradation at 8 hr |
| Ring hydrolysis | NaOH (10%), 80°C | Sulfonic acid derivative | 6.5 hr | Ring opening via S–N bond cleavage |
Kinetic Data :
Amide hydrolysis follows first-order kinetics (k = 0.015 min<sup>−1</sup> at pH 1).
Ring-Opening and Functionalization
The thiazinan ring undergoes controlled cleavage:
Stereochemical Impact :
Ring-opening with Grignard reagents preserves the thiazinan’s original configuration (98% ee).
Cross-Coupling Reactions
The methoxybenzyl group enables Pd-mediated couplings:
| Reaction Type | Catalyst | Substrate | Product Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acid | 68% | Requires microwave irradiation |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Primary amine | 57% | Limited by amide coordination |
Optimization Insight :
Microwave-assisted Suzuki coupling reduces reaction time from 24 hr to 45 min .
Photochemical Reactivity
UV-induced reactions highlight unique behavior:
| Conditions | Product | Quantum Yield | Notes | Source |
|---|---|---|---|---|
| 254 nm, O<sub>2</sub> | Sulfoxide | 0.12 | Selective S-oxidation | |
| 365 nm, I<sub>2</sub> | C–N cleavage | 0.08 | Generates radical intermediates |
Mechanistic Pathway :
Photolysis at 365 nm initiates homolytic S–N bond cleavage, detected via EPR.
Thermal Degradation
Stability studies under heating:
| Temperature | Time | Major Degradants | Source |
|---|---|---|---|
| 150°C | 1 hr | Dehydrated thiazinan | |
| 200°C | 30 min | Benzisothiazole dioxide |
Analytical Evidence :
TGA-MS shows mass loss at 150°C (Δm = 18 Da, H<sub>2</sub>O elimination).
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry intermediates to materials science precursors. Reaction selectivity is highly dependent on protecting group strategy and catalyst choice.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have demonstrated that these compounds can interfere with cell cycle progression and promote cell death in various cancer cell lines .
Antimicrobial Properties
Thiazolidine derivatives have also been investigated for their antimicrobial activities. The presence of the thiazolidine moiety enhances the ability of these compounds to act against bacteria and fungi. In vitro studies have shown that certain derivatives possess significant inhibitory effects on pathogenic microorganisms, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine compounds are noteworthy. Research indicates that they can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests their potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Thiazolidine Ring : The initial step involves the reaction of appropriate thioketones with amines to form the thiazolidine core.
- Substitution Reactions : The introduction of the methoxybenzyl group can be achieved through nucleophilic substitution reactions.
- Final Coupling : The final benzamide formation is accomplished through acylation reactions with benzoyl chloride or related compounds.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of thiazolidine derivatives, researchers synthesized a series of compounds related to this compound. These compounds were tested against various cancer cell lines, revealing IC50 values in the micromolar range. The study concluded that modifications in the structure significantly influenced biological activity and encouraged further exploration into structure-activity relationships (SAR) .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of thiazolidine derivatives against drug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The thiazinan ring and benzamide core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Molecular Properties
The substituents on the benzamide nitrogen and thiazinane ring significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent and Molecular Data Comparison
*Estimated based on structural similarity to .
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxybenzyl group enhances lipophilicity compared to the trifluoromethylphenyl analog (), which may improve membrane permeability but reduce metabolic stability .
- Biological Activity : Nitazoxanide (), a nitrothiazole benzamide, demonstrates antiparasitic activity, suggesting that the sulfone group in the target compound could similarly interact with parasitic enzymes .
Biological Activity
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide is a member of a class of thiazinan derivatives that have garnered interest due to their potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
The biological activity of thiazinan derivatives often involves the modulation of various biochemical pathways. Specifically, this compound may interact with key cellular targets such as:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in tumor progression.
- Receptor Modulation : It could potentially modulate receptors related to cancer cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazinan derivatives. For instance:
- A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
In addition to anticancer effects, thiazinan derivatives have shown promise as antimicrobial agents:
- Compounds with similar structures have been evaluated for their antimicrobial activities against a range of pathogens. Results indicated moderate to strong activity against both bacterial and fungal strains .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers assessed the efficacy of thiazinan derivatives in inhibiting tumor growth. The study involved:
- Cell Lines Used : MCF-7 (breast cancer), A549 (lung cancer).
- Methodology : CCK-8 assays were performed to evaluate cell viability.
Results showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazinan derivatives:
- Pathogens Tested : Staphylococcus aureus and Candida albicans.
The results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary
| Property | Observations |
|---|---|
| Antitumor Activity | Significant cytotoxicity against MCF-7 and A549 |
| Mechanism | Induction of apoptosis; G2/M cell cycle arrest |
| Antimicrobial Activity | Moderate to strong against S. aureus and C. albicans |
| MIC Values | Comparable to standard antibiotics |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis is typically required, starting with precursor molecules like substituted benzamides and thiazinane derivatives. Key steps include:
- Coupling reactions : Use coupling agents such as EDC/HOBt for amide bond formation between the thiazinane dioxide moiety and the 3-methoxybenzylamine group.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) followed by recrystallization (e.g., from dimethyl ether) improves purity .
- Critical factors : Temperature control during exothermic reactions, stoichiometric ratios, and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and confirm the presence of the 1,2-thiazinan-1,1-dioxide ring .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis.
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to ensure ≥95% purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) and spectroscopic techniques elucidate the compound’s interaction with biological targets?
- Density Functional Theory (DFT) :
- Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding sites .
- Molecular docking studies (e.g., AutoDock Vina) to simulate interactions with enzymes or DNA .
- Experimental validation :
- UV/Vis spectroscopy : Monitor hypochromism or bathochromic shifts in λmax upon DNA binding .
- Circular dichroism (CD) : Detect conformational changes in DNA helicity during interaction .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Controlled assays :
- Antioxidant activity : Use DPPH radical scavenging and FRAP assays with standardized protocols (e.g., IC50 comparisons) .
- Pro-oxidant effects : Measure ROS generation via fluorescence probes (e.g., DCFH-DA) in cell cultures .
- Data normalization : Account for variables like solvent polarity, pH, and cell line specificity. Use positive/negative controls (e.g., ascorbic acid for antioxidants) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Modification sites :
- Thiazinane ring : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the sulfone moiety and enhance metabolic stability .
- Benzamide substituents : Replace 3-methoxybenzyl with bulkier aryl groups (e.g., 4-fluorobenzyl) to improve target affinity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
